molecular formula C12H15F3OSi B12632845 Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane CAS No. 921610-52-8

Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane

Katalognummer: B12632845
CAS-Nummer: 921610-52-8
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: BFVHPUSSMUEOIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a trimethylsilyl group through an ethenyl linkage. The trifluoromethyl group imparts significant chemical stability and reactivity, making this compound valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane typically involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor . This reaction proceeds under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane is unique due to the presence of both the trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile reagent in various chemical transformations, particularly in the synthesis of fluorinated compounds .

Eigenschaften

CAS-Nummer

921610-52-8

Molekularformel

C12H15F3OSi

Molekulargewicht

260.33 g/mol

IUPAC-Name

trimethyl-[2-[3-(trifluoromethyl)phenyl]ethenoxy]silane

InChI

InChI=1S/C12H15F3OSi/c1-17(2,3)16-8-7-10-5-4-6-11(9-10)12(13,14)15/h4-9H,1-3H3

InChI-Schlüssel

BFVHPUSSMUEOIV-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC=CC1=CC(=CC=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.